Cas no 103854-62-2 (8-Methoxyquinoline-4-carbaldehyde)

8-Methoxyquinoline-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 8-Methoxyquinoline-4-carbaldehyde
- 8-methoxy-4-quinolinecarboxaldehyde
- AK174465
- 8-Methoxy-quinoline-4-carbaldehyde
- FCH1175309
- CS-0150292
- AKOS023205712
- SB67689
- 103854-62-2
- DB-229716
- SCHEMBL1335770
- AS-40001
- MFCD06824369
-
- MDL: MFCD06824369
- インチ: 1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3
- InChIKey: BGPDVGSICZEUHR-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C(C=O)C=CN=C21
計算された属性
- 精确分子量: 187.063328530g/mol
- 同位素质量: 187.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2
- XLogP3: 1.3
8-Methoxyquinoline-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223007-1g |
8-Methoxyquinoline-4-carbaldehyde |
103854-62-2 | 95% | 1g |
$260 | 2023-01-05 | |
abcr | AB456282-250 mg |
8-Methoxyquinoline-4-carbaldehyde; . |
103854-62-2 | 250MG |
€195.80 | 2022-06-10 | ||
Chemenu | CM223007-1g |
8-Methoxyquinoline-4-carbaldehyde |
103854-62-2 | 95% | 1g |
$515 | 2021-08-04 | |
eNovation Chemicals LLC | Y0993446-5g |
8-Methoxy-quinoline-4-carbaldehyde |
103854-62-2 | 95% | 5g |
$1200 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM251-200mg |
8-Methoxyquinoline-4-carbaldehyde |
103854-62-2 | 95+% | 200mg |
820.0CNY | 2021-07-17 | |
Alichem | A189006299-1g |
8-Methoxyquinoline-4-carbaldehyde |
103854-62-2 | 95% | 1g |
$578.55 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3848-5G |
8-methoxyquinoline-4-carbaldehyde |
103854-62-2 | 95% | 5g |
¥ 8,738.00 | 2023-03-20 | |
eNovation Chemicals LLC | D501991-250mg |
8-methoxyquinoline-4-carbaldehyde |
103854-62-2 | 95% | 250mg |
$350 | 2024-05-24 | |
Alichem | A189006299-250mg |
8-Methoxyquinoline-4-carbaldehyde |
103854-62-2 | 95% | 250mg |
$231.08 | 2023-09-04 | |
Alichem | A189006299-5g |
8-Methoxyquinoline-4-carbaldehyde |
103854-62-2 | 95% | 5g |
$1593.00 | 2023-09-04 |
8-Methoxyquinoline-4-carbaldehyde 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
8-Methoxyquinoline-4-carbaldehydeに関する追加情報
8-Methoxyquinoline-4-carbaldehyde: A Comprehensive Overview
8-Methoxyquinoline-4-carbaldehyde (CAS No. 103854-62-2) is a structurally unique compound belonging to the class of quinoline derivatives. This compound has garnered significant attention in recent years due to its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule consists of a quinoline ring system with a methoxy group at position 8 and an aldehyde group at position 4, making it a versatile building block for further chemical modifications.
The synthesis of 8-Methoxyquinoline-4-carbaldehyde involves a series of well-established organic reactions, often starting from quinoline derivatives. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent advancements in catalytic systems and green chemistry have further enhanced the efficiency of these reactions, making 8-Methoxyquinoline-4-carbaldehyde more accessible for large-scale production.
One of the most notable applications of 8-Methoxyquinoline-4-carbaldehyde is in the field of drug discovery. The compound serves as a valuable intermediate in the synthesis of bioactive molecules with potential therapeutic effects. For instance, studies have shown that derivatives of 8-Methoxyquinoline-4-carbaldehyde exhibit promising anti-inflammatory and antioxidant properties, making them candidates for novel drug development.
In addition to its role in pharmaceuticals, 8-Methoxyquinoline-4-carbaldehyde has found applications in materials science. The compound's unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors. Recent research has focused on incorporating 8-Methoxyquinoline-4-carbaldehyde into polymer frameworks to enhance their electrical conductivity and stability.
The versatility of 8-Methoxyquinoline-4-carbaldehyde extends to its use in organic synthesis as a key intermediate. Its ability to undergo various functional group transformations enables the creation of complex molecular architectures. For example, the aldehyde group can be readily converted into other functional groups, such as ketones or esters, facilitating the design of tailored molecules for specific applications.
From an environmental standpoint, the synthesis and application of 8-Methoxyquinoline-4-carbaldehyde align with sustainable chemistry principles. Researchers have developed eco-friendly protocols that minimize waste generation and reduce the environmental footprint associated with its production.
In conclusion, 8-Methoxyquinoline-4-carbaldehyde (CAS No. 103854-62-2) is a multifaceted compound with significant potential across various scientific domains. Its structural features, coupled with recent advancements in synthesis and application techniques, position it as a valuable asset in modern chemical research and industry.
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